Palladium-catalyzed three-component reactions: These reactions offer an efficient route to 2-(trifluoromethyl)quinazolin-4(3H)-imines and 2-(trifluoromethyl)quinazolin-4(3H)-ones, which can be further modified to obtain the desired 6-(Trifluoromethyl)quinazolin-2-amine derivatives. [, , , ]
Amide base-mediated cyclization: This approach utilizes carboximidamides derived from 2-(trifluoromethyl)benzenamine as starting materials to synthesize N-substituted-2-alkyl(or aryl)quinazolin-4-amines. []
Nucleophilic substitution: The chlorine atom in 4-chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine can be replaced by various amines, generating a series of 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]-thieno[2,3-d]pyrimidin-4-amine derivatives. []
Suzuki coupling: This reaction allows for the introduction of diverse aryl or heteroaryl substituents onto the quinazoline core, enhancing the structural diversity and potential biological activity of the resulting compounds. [, ]
O-Alkylation: This reaction enables the attachment of different aryl or alkyl groups to the oxygen atom of a hydroxyl group present in certain derivatives, further expanding the structural possibilities and potential applications. []
Anticancer Activity: Several studies highlight the potential of substituted quinazoline derivatives as anticancer agents. Researchers have synthesized and evaluated various analogs, including those containing the trifluoromethyl and amino groups, for their activity against different cancer cell lines. These compounds have shown promising results by inhibiting cancer cell growth and inducing apoptosis. [, , , , ]
Antimicrobial Activity: Researchers have explored the antimicrobial potential of quinazoline derivatives. Studies have demonstrated the activity of these compounds against both gram-positive and gram-negative bacteria, as well as Mycobacterium tuberculosis. The introduction of trifluoromethyl and other substituents on the quinazoline scaffold has been shown to improve antimicrobial potency in some cases. [, , , ]
FGFR Inhibition: Researchers have investigated a series of 5,6-dihydrobenzo[h]quinazolin-2-amines, including those with a trifluoromethyl substituent, as inhibitors of fibroblast growth factor receptors (FGFRs). These compounds demonstrated potent FGFR inhibitory activity and exhibited promising anti-proliferative effects in FGFR-dependent cells, highlighting their potential as anticancer agents. []
Lysyl Oxidase-Like 2 (LOXL2) Inhibition: Research has focused on developing 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine derivatives as potent and selective inhibitors of LOXL2. These inhibitors have shown significant potential as therapeutic agents for treating fibrosis by reducing collagen and elastin cross-linking. []
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9